HO-PEG8-CH2COOtBu
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Overview
Description
HO-PEG8-CH2COOtBu: is a polyethylene glycol (PEG)-based compound with the chemical formula C22H44O11 and a molecular weight of 484.57 g/mol . This compound is characterized by its two functional groups: a hydroxyl group (HO) and a tert-butyl ester group (COOtBu). It is commonly used as a linker in various chemical and biological applications due to its ability to enhance the solubility and stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG8-CH2COOtBu involves the reaction of polyethylene glycol (PEG) with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference. The product is then purified through column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity.
Chemical Reactions Analysis
Types of Reactions: HO-PEG8-CH2COOtBu undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Hydrolysis: Carboxylic acid derivative of this compound.
Esterification: Ester derivatives of this compound.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: HO-PEG8-CH2COOtBu is widely used as a linker in the synthesis of polyethylene glycol (PEG)-based conjugates. It enhances the solubility and stability of hydrophobic molecules, making it valuable in drug delivery systems.
Biology: In biological research, this compound is used to modify proteins and peptides, improving their pharmacokinetic properties and reducing immunogenicity. It is also employed in the development of bioconjugates for targeted drug delivery.
Medicine: this compound is utilized in the formulation of PEGylated drugs, which have improved therapeutic efficacy and reduced side effects. It is also used in the development of diagnostic agents and imaging probes.
Industry: In industrial applications, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. It is also employed in the development of coatings and adhesives with enhanced properties.
Mechanism of Action
The mechanism of action of HO-PEG8-CH2COOtBu involves its ability to form stable conjugates with various molecules. The hydroxyl group can form covalent bonds with carboxylic acids, amines, and other functional groups, while the tert-butyl ester group can be hydrolyzed to release the active carboxylic acid. This dual functionality allows this compound to act as a versatile linker in chemical and biological systems .
Comparison with Similar Compounds
Hydroxy-PEG8-CH2-Boc: Similar to HO-PEG8-CH2COOtBu, this compound is used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.
HO-PEG-COOtBu: Another PEG-based compound with similar functional groups, used in drug delivery and material science.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group and a tert-butyl ester group, which provides versatility in chemical modifications and conjugation reactions. Its high purity and stability make it a preferred choice in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O11/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h23H,4-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPUUZBPCOSOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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